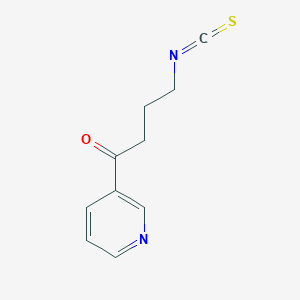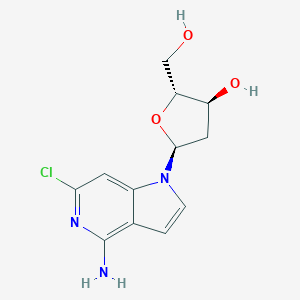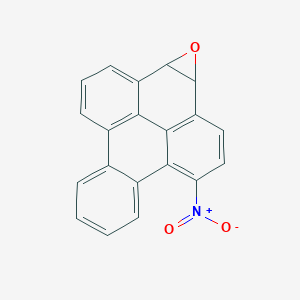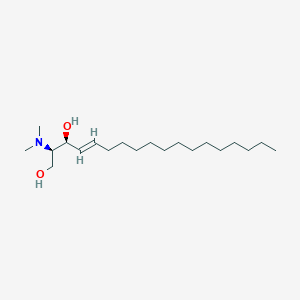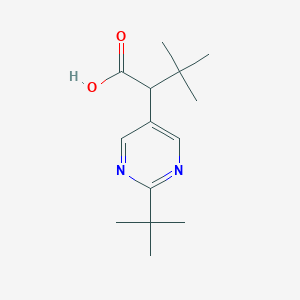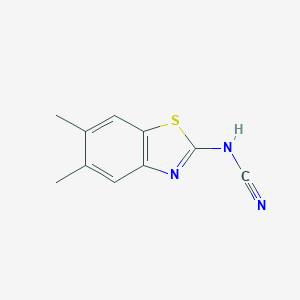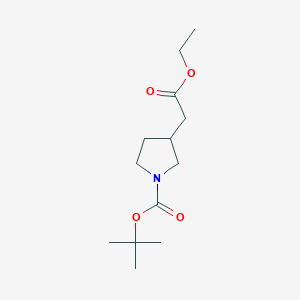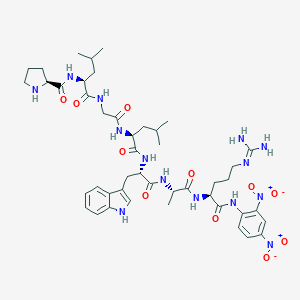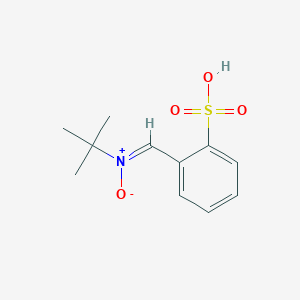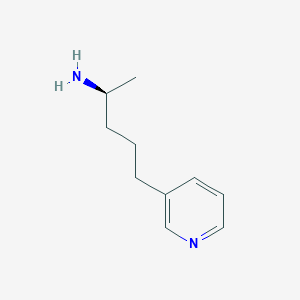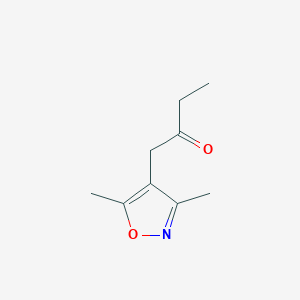
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one, commonly known as DIMBOA, is a natural compound found in many plants, including maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants for defense against herbivores and pathogens. DIMBOA has been extensively studied for its potential applications in agriculture, medicine, and biotechnology.
作用机制
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell wall synthesis and energy metabolism. It may also act as a signaling molecule, regulating gene expression and metabolic pathways in plants and animals.
生化和生理效应
DIMBOA has been shown to have a range of biochemical and physiological effects in plants and animals. In plants, it has been shown to induce the production of phytoalexins, which are compounds that protect against pathogens. It has also been shown to enhance plant growth and photosynthesis under stress conditions. In animals, DIMBOA has been shown to have antioxidant and anti-inflammatory effects, as well as potential anticancer and antimicrobial properties.
实验室实验的优点和局限性
The advantages of using DIMBOA in lab experiments include its natural origin, its wide range of potential applications, and its relatively low toxicity compared to synthetic pesticides and herbicides. However, its availability and cost may be limiting factors, as well as the need for further research into its mechanism of action and potential side effects.
未来方向
Future research on DIMBOA could focus on its potential applications in biotechnology, particularly in the development of genetically modified crops with enhanced resistance to pests and pathogens. It could also be studied for its potential as a natural preservative in the food industry. Further research into its mechanism of action and potential side effects could also provide valuable insights into its potential applications in medicine and agriculture.
合成方法
There are several methods for synthesizing DIMBOA, including chemical synthesis and extraction from plant sources. Chemical synthesis involves the reaction of 3,5-dimethylisoxazole with butanone in the presence of a catalyst. Extraction from plant sources involves the isolation of DIMBOA from plant tissues using organic solvents and chromatographic techniques.
科学研究应用
DIMBOA has been studied for its potential applications in agriculture, particularly as a natural pesticide and herbicide. It has been shown to have insecticidal and antifungal properties, making it a promising alternative to synthetic pesticides. DIMBOA has also been studied for its potential as a growth regulator and stress tolerance inducer in plants.
In medicine, DIMBOA has been studied for its potential anticancer and antimicrobial properties. It has been shown to have cytotoxic effects on cancer cells and to inhibit the growth of bacteria and fungi. DIMBOA has also been studied for its potential as an anti-inflammatory and antioxidant agent.
属性
CAS 编号 |
117504-27-5 |
|---|---|
产品名称 |
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one |
分子式 |
C9H13NO2 |
分子量 |
167.2 g/mol |
IUPAC 名称 |
1-(3,5-dimethyl-1,2-oxazol-4-yl)butan-2-one |
InChI |
InChI=1S/C9H13NO2/c1-4-8(11)5-9-6(2)10-12-7(9)3/h4-5H2,1-3H3 |
InChI 键 |
OQDWGQSBPOQMLA-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC1=C(ON=C1C)C |
规范 SMILES |
CCC(=O)CC1=C(ON=C1C)C |
同义词 |
2-Butanone,1-(3,5-dimethyl-4-isoxazolyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



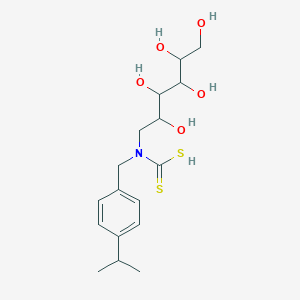
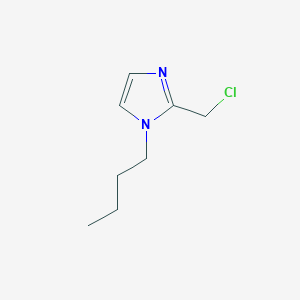

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
